molecular formula C14H15ClN2 B1486616 3-Chloro-6-(4-isobutylphenyl)pyridazine CAS No. 1154601-08-7

3-Chloro-6-(4-isobutylphenyl)pyridazine

Cat. No.: B1486616
CAS No.: 1154601-08-7
M. Wt: 246.73 g/mol
InChI Key: LMIWTHWUVOXIGW-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-isobutylphenyl)pyridazine is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound features a pyridazine ring substituted with a chlorine atom at the 3-position and a 4-isobutylphenyl group at the 6-position. Pyridazines are known for their diverse biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4-isobutylphenyl)pyridazine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 4-isobutylphenyl with a pyridazine derivative containing a halogen atom. The reaction is catalyzed by a palladium complex and requires a base, such as potassium carbonate, and a suitable solvent, such as toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(4-isobutylphenyl)pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-(4-isobutylphenyl)pyridazine has several scientific research applications across different fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to investigate its interaction with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-6-(4-isobutylphenyl)pyridazine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific conditions of the experiment.

Comparison with Similar Compounds

  • 3-Chloro-6-(4-methylphenyl)pyridazine: Similar structure but with a methyl group instead of an isobutyl group.

  • 3-Chloro-6-(4-ethylphenyl)pyridazine: Similar structure but with an ethyl group instead of an isobutyl group.

  • 3-Chloro-6-(4-propylphenyl)pyridazine: Similar structure but with a propyl group instead of an isobutyl group.

Uniqueness: 3-Chloro-6-(4-isobutylphenyl)pyridazine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity compared to its analogs with smaller alkyl groups.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-Chloro-6-(4-isobutylphenyl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a pyridazine core with a chloro substituent at position 3 and an isobutylphenyl group at position 6. This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT-1169-42
HeLa25-83
MCF-725-97
K-56225-35

The data indicates that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with the HCT-116 line showing the highest sensitivity. The presence of specific substituents on the phenyl moiety appears to enhance its anticancer activity.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies suggest that it can disrupt cellular processes leading to necrosis and apoptosis, particularly in breast cancer (T47D) and cervical carcinoma (HeLa) cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that derivatives of pyridazine can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Case Study: COX Inhibition

A related study on pyridazine derivatives demonstrated significant inhibition of COX-2 activity with IC50 values indicating potent anti-inflammatory effects. The introduction of an isobutylphenyl group was found to enhance binding affinity to the COX-2 enzyme .

Pharmacokinetic Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary assessments suggest favorable profiles regarding blood-brain barrier permeability and gastrointestinal absorption, making it a candidate for further development in therapeutic applications .

Properties

IUPAC Name

3-chloro-6-[4-(2-methylpropyl)phenyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-10(2)9-11-3-5-12(6-4-11)13-7-8-14(15)17-16-13/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIWTHWUVOXIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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